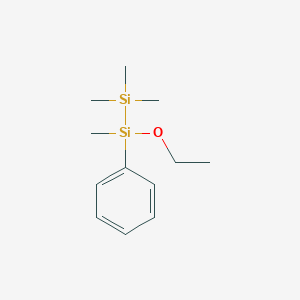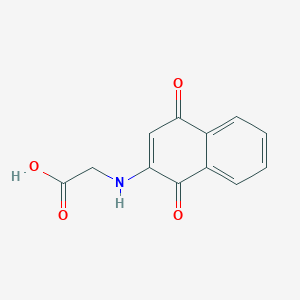
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenoxy group attached to a dihydroquinolinone core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and phenol.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with phenol under acidic or basic conditions to form the quinoline core.
Oxidation: The intermediate product is then oxidized to introduce the carbonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Specific details would depend on the scale and requirements of the production process.
化学反応の分析
Types of Reactions
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents on the phenoxy or quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, such as halogenation or nitration.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
作用機序
The mechanism of action of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the biological activity being studied.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2-Phenylquinoline: Similar structure with a phenyl group instead of a phenoxy group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
Uniqueness
5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the phenoxy group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
620598-23-4 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
5-phenoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-13-9-10-16-12-7-4-8-14(15(12)13)18-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChIキー |
RKIWIHVEKRGXPI-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)



![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)






![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

